3-Chloropyridazine trifluoromethanesulfonate

Description

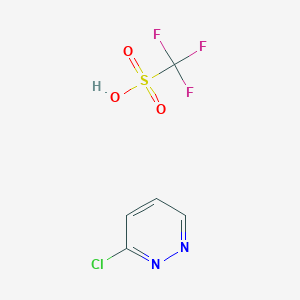

3-Chloropyridazine trifluoromethanesulfonate (C₅H₄ClF₃N₂O₃S; molecular weight 264.61) is a heterocyclic organic compound featuring a pyridazine ring substituted with a chlorine atom at the 3-position and a trifluoromethanesulfonate (triflate) group. The triflate moiety (CF₃SO₃⁻) is a highly electron-withdrawing group, making this compound a reactive intermediate in organic synthesis, particularly in nucleophilic substitution and cross-coupling reactions . It is commercially available in high purity (≥95%) from suppliers such as CymitQuimica, with product references like 10-F495180 .

The pyridazine ring confers unique electronic properties, distinguishing it from phenyl or pyridine analogs. Its reactivity is further enhanced by the triflate group, which acts as an excellent leaving group due to the stability of the triflate anion upon dissociation .

Properties

IUPAC Name |

3-chloropyridazine;trifluoromethanesulfonic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClN2.CHF3O3S/c5-4-2-1-3-6-7-4;2-1(3,4)8(5,6)7/h1-3H;(H,5,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASLVTOIDNBMCCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1)Cl.C(F)(F)(F)S(=O)(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClF3N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-Chloropyridazine trifluoromethanesulfonate typically involves the reaction of 3-chloropyridazine with trifluoromethanesulfonic anhydride under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent any unwanted side reactions. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

3-Chloropyridazine trifluoromethanesulfonate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethanesulfonate group is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can be used in coupling reactions to form more complex molecules.

Common reagents used in these reactions include strong bases, reducing agents, and oxidizing agents. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

Synthetic Applications

3-Chloropyridazine trifluoromethanesulfonate serves as a powerful reagent in several synthetic methodologies:

Electrophilic Substitution Reactions

The trifluoromethanesulfonate group acts as an excellent leaving group, facilitating electrophilic substitutions in aromatic compounds. This is particularly useful in the synthesis of complex heterocycles.

Nucleophilic Reactions

The compound can be used to generate nucleophiles through the activation of alcohols and amines, allowing for the formation of various derivatives that are crucial in drug development.

Catalytic Applications

It has been shown to catalyze several important organic reactions, including:

- Diels-Alder reactions

- Friedel-Crafts reactions

- Aldol condensations

These reactions are fundamental in constructing complex molecular architectures found in pharmaceuticals and agrochemicals .

Synthesis of Heterocycles

A study demonstrated the use of 3-chloropyridazine trifluoromethanesulfonate in synthesizing isoquinolines via intramolecular cyclization of activated amides. The reaction conditions were optimized to enhance yield and selectivity, showcasing its utility in heterocyclic chemistry .

Pharmaceutical Applications

Research has indicated that derivatives synthesized using this reagent exhibit significant biological activity. For instance, compounds derived from 3-chloropyridazine trifluoromethanesulfonate have been evaluated for their efficacy against various cancer cell lines, highlighting its potential in medicinal chemistry .

Comparative Data Table

Mechanism of Action

The mechanism of action of 3-Chloropyridazine trifluoromethanesulfonate involves its interaction with specific molecular targets. The trifluoromethanesulfonate group is a strong electron-withdrawing group, which can influence the reactivity of the pyridazine ring. This can lead to the formation of reactive intermediates that interact with biological molecules, potentially leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional analogs of 3-chloropyridazine trifluoromethanesulfonate:

Key Comparative Analysis

Reactivity

- Leaving Group Efficiency : The triflate group in 3-chloropyridazine trifluoromethanesulfonate enables rapid nucleophilic displacements, as demonstrated by its 41,500-fold faster vinyl cation generation compared to tosylates . This contrasts with metal triflates (e.g., La³⁺, Yb³⁺), which show minimal catalytic activity in hydrolysis reactions .

- Chemoselectivity : Unlike ethyl or methyl trifluoromethanesulfonates (), which exhibit oxygen/sulfur alkylation ratios of 5:1 under microwave conditions, 3-chloropyridazine triflate’s reactivity is likely dominated by the pyridazine ring’s electronic effects, favoring substitutions at the chlorine or triflate sites.

Toxicity Trifluoromethanesulfonate-containing compounds generally exhibit higher toxicity compared to other anions (e.g., chloride or nitrate) in aquatic organisms. For example, ionic liquids with triflate anions demonstrated pronounced toxicity toward algae Bacillaria paxillifer and Geitlerinema amphibium .

Synthetic Applications

- Cross-Coupling Reactions : The triflate group in 3-chloropyridazine derivatives facilitates palladium-catalyzed couplings, analogous to aryl triflates .

- Microwave-Assisted Synthesis : Similar to ethyl trifluoromethanesulfonate (), 3-chloropyridazine triflate could be employed in microwave-driven alkylations, though its heterocyclic core may require modified conditions to avoid decomposition.

Contradictions and Limitations

- Hydrolysis Stability : While triflate esters (e.g., ethyl glycolate triflate) are stable and isolable , metal triflates like La(CF₃SO₃)₃ show negligible reactivity in hydrolysis , highlighting context-dependent behavior.

- Toxicity vs. Utility : Despite the ecological risks associated with triflate anions , the compound’s synthetic utility in pharmaceuticals and agrochemicals necessitates balanced risk-benefit evaluations.

Biological Activity

3-Chloropyridazine trifluoromethanesulfonate is a heterocyclic compound with the molecular formula and a molecular weight of 264.61 g/mol. This compound has gained attention in scientific research due to its potential biological activities, including antimicrobial and anticancer properties. Its unique structural features, particularly the trifluoromethanesulfonate group, contribute to its reactivity and biological interactions.

The synthesis of 3-Chloropyridazine trifluoromethanesulfonate typically involves the reaction of 3-chloropyridazine with trifluoromethanesulfonic anhydride under controlled conditions. This process allows for the introduction of the trifluoromethanesulfonate group, which enhances the compound's reactivity in various chemical reactions, including nucleophilic substitutions and coupling reactions.

Antimicrobial Properties

Research indicates that 3-Chloropyridazine trifluoromethanesulfonate exhibits significant antimicrobial activity. It has been tested against both Gram-positive and Gram-negative bacteria, demonstrating effectiveness in inhibiting bacterial growth. The mechanism underlying this activity may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Anticancer Activity

In addition to its antimicrobial properties, 3-Chloropyridazine trifluoromethanesulfonate has been investigated for its anticancer potential. Studies have shown that it can inhibit the proliferation of various cancer cell lines, suggesting a possible role as a therapeutic agent in cancer treatment. The compound's mechanism of action may involve the induction of apoptosis in cancer cells through interaction with specific molecular targets .

The trifluoromethanesulfonate group acts as a strong electron-withdrawing substituent, which can influence the reactivity of the pyridazine ring. This modification may lead to the formation of reactive intermediates that interact with biological molecules, resulting in various biological effects. Understanding these interactions is crucial for elucidating the compound's full therapeutic potential.

Comparative Analysis

To better understand the unique properties of 3-Chloropyridazine trifluoromethanesulfonate, it can be compared with similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| Pyridazine | C₄H₄N₂ | Minimal biological activity |

| Chloropyridazine | C₄H₄ClN₂ | Moderate antimicrobial properties |

| Pyridazinone | C₄H₄N₂O | Varies; some anticancer properties |

| 3-Chloropyridazine Trifluoromethanesulfonate | C₅H₄ClF₃N₂O₃S | Significant antimicrobial and anticancer properties |

The presence of the trifluoromethanesulfonate group in 3-Chloropyridazine trifluoromethanesulfonate distinguishes it from other derivatives, imparting unique chemical reactivity and enhanced biological activities.

Case Study: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various pyridazine derivatives, 3-Chloropyridazine trifluoromethanesulfonate was found to be effective against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) significantly lower than that of its non-sulfonyloxy counterparts.

Case Study: Anticancer Activity

Another study focused on the anticancer effects of 3-Chloropyridazine trifluoromethanesulfonate on human cancer cell lines such as HeLa and MCF-7. Results indicated that treatment with this compound led to a dose-dependent reduction in cell viability, attributed to apoptosis induction as confirmed by flow cytometry assays .

Q & A

Q. How should 3-chloropyridazine trifluoromethanesulfonate be stored to prevent degradation?

- Methodological Answer : Store under inert gas (argon) in light-protected containers at −20°C. Avoid exposure to moisture, as triflates are hygroscopic. Regular purity checks via gravimetric analysis (>90%) and FTIR ensure long-term stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.